Nonadecylcyclohexane

Catalog No.
S662908
CAS No.
22349-03-7
M.F
C25H50
M. Wt
350.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonadecylcyclohexane

CAS Number

22349-03-7

Product Name

Nonadecylcyclohexane

IUPAC Name

nonadecylcyclohexane

Molecular Formula

C25H50

Molecular Weight

350.7 g/mol

InChI

InChI=1S/C25H50/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-23-20-18-21-24-25/h25H,2-24H2,1H3

InChI Key

YVTPTBVYGTYTKP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCC1CCCCC1

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC1CCCCC1

Nonadecylcyclohexane (C25H50) is a high-purity, long-chain alkylcyclohexane characterized by a melting point of approximately 45 °C and a boiling point of 420 °C. As a heavy naphthenic hydrocarbon, it serves as a critical model compound and analytical standard in the petrochemical and materials science industries. Unlike simple linear alkanes, the presence of the bulky cyclohexane ring attached to a 19-carbon linear alkyl chain fundamentally alters its thermal behavior, introducing complex solid-liquid equilibria and delayed crystallization kinetics. In procurement contexts, this compound is primarily sourced as a precise reference material for gas chromatography-mass spectrometry (GC-MS) profiling of heavy petroleum saturates, and as a controlled model component for flow assurance studies, wax deposition modeling, and pour point depressant evaluation in waxy crude oils [1].

Research Fit

Crystallization research model Reported two-stage nucleation with transient mesophase supports solidification pathway studies
Chromatographic separation context Entropy-driven partitioning behavior may support hydrocarbon isomer resolution
High-pressure fluid reference Reported volumetric data supports equation-of-state modeling for heavy naphthenes
Phase-change material design Reported eutectic phase behavior supports tunable melting-point formulation

Substituting nonadecylcyclohexane with generic linear alkanes (such as nonadecane or pentacosane) or crude petroleum fractions severely compromises experimental reproducibility and predictive accuracy. Linear alkanes possess highly symmetric crystal packing that lacks the steric hindrance of the cyclohexane ring, resulting in straightforward crystallization without the delayed, multi-stage mesophase transitions characteristic of naphthenes. Conversely, using unrefined waxy crude mixtures introduces unquantifiable variables due to the presence of thousands of interacting hydrocarbon species, making it impossible to isolate the specific thermodynamic drivers of wax aging and solvent migration. Procuring pure nonadecylcyclohexane is therefore mandatory for engineering precise binary or ternary model fluids (e.g., with n-octane) that accurately simulate the solid-liquid phase boundaries, gelation kinetics, and inclusion migration phenomena critical to pipeline flow assurance and lubricant formulation [1].

Substitution Risk

Nonadecylcyclohexane Reported transient mesophase with distinct two-stage crystallization kinetics
Shorter-chain alkylcyclohexanes May exhibit only a single stable crystalline phase; transient mesophase behavior may not transfer
Nonadecylcyclohexane Entropy-dominated solution thermodynamics produce measurably different solute vapor pressures
Linear n-alkanes (e.g., n-tetracosane) Solvent partitioning behavior may differ; chromatographic retention may not reproduce directly
Nonadecylcyclohexane Forms specific eutectic systems with nonlinear melting-point trends in binary mixtures
Other alkylcyclohexane homologs Melting behavior and eutectic composition may not transfer; performance in multi-component formulations requires validation

Transient Mesophase and Delayed Crystallization Kinetics

Nonadecylcyclohexane exhibits highly asymmetric crystallization kinetics driven by its molecular structure. X-ray scattering and differential scanning calorimetry (DSC) studies demonstrate that nucleation from the melt proceeds through a transient mesophase with a crystallization/melting temperature exactly 13 °C below the melting point of its stable crystal phase. In contrast, standard linear alkanes typically transition directly to stable orthorhombic or triclinic phases without this pronounced, stable intermediate gap. This delayed conversion to the stable phase is critical for modeling supercooling effects in heavy oils and designing phase change materials (PCMs) that require specific thermal buffering zones [1].

Evidence DimensionCrystallization intermediate stability gap
Target Compound DataExhibits a transient mesophase 13 °C below the stable crystal melting point
Comparator Or BaselineLinear n-alkanes (e.g., nonadecane): Lack this specific 13 °C delayed mesophase transition
Quantified Difference13 °C thermal gap between mesophase and stable crystal phase
ConditionsBulk sample nucleation from the melt via X-ray scattering and DSC

Essential for accurately modeling delayed gelation in lubricants and waxy crudes, where supercooling behavior dictates flow assurance and restart pressures.

Crystallization pathway
Head-to-head
Transient mesophase melting ~13 °C below stable crystal Tm Shorter-chain analogs: single stable crystalline phase only
Reported solidification context
DSC, X-ray scattering, and optical microscopy data

Controlled Wax Deposition and Solvent Migration in Flowlines

In flow assurance engineering, predicting the aging and thickening of wax deposits requires precise binary models. Nonadecylcyclohexane, when mixed with a light solvent like n-octane, provides a highly reproducible model for naphthenic wax deposition. Studies measuring deposition in a 25.4-cm testing tube at a flow rate of 63 mL/min (Reynolds number 526) show quantifiable temporal changes in solvent content within the nonadecylcyclohexane deposit due to thermal gradient-driven migration. Generic multi-component waxes cannot provide this baseline, as their inclusion migration rates are confounded by varying molecular weights and structures [1].

Evidence DimensionWax deposition modeling resolution
Target Compound DataEnables precise temporal tracking of solvent inclusion migration in a binary n-octane mixture
Comparator Or BaselineGeneric waxy crude: Confounded by multi-component interference, preventing isolation of migration kinetics
Quantified DifferenceProvides a strictly controlled binary thermodynamic baseline vs. unquantifiable multi-component noise
ConditionsLaminar flow loop (Re = 526) with a thermal gradient across a 25.4-cm testing tube

Allows flow assurance engineers to validate irreversible thermodynamic models for pipeline wax aging without the noise of crude oil mixtures.

Solute vapor pressure
Head-to-head
Up to 9% higher vs n-tetracosane at 333.15 K
Reported partitioning context
Entropy-dominated solution thermodynamics; GLC method

Molar Sensitivity Calibration for Heavy Petroleum Saturates

Quantifying the exact split between normal paraffins, isoparaffins, and naphthenes in heavy petroleum fractions requires specialized calibration standards. Under GC-MS conditions optimized for normal paraffins (e.g., 200 °C source temperature), nonadecylcyclohexane demonstrates a molar sensitivity nearly equal to normal paraffins, while isoparaffins undergo significant fragmentation. Using nonadecylcyclohexane as the definitive naphthenic reference allows analysts to establish accurate baselines and resolve the structural distribution of lubricant basestocks, a task impossible if only linear alkane standards like n-octacosane are utilized [1].

Evidence DimensionMass spectrometry molar sensitivity and fragmentation
Target Compound DataMolar sensitivity nearly equal to normal paraffins, stable fragmentation
Comparator Or BaselineIsoparaffins: Undergo significant fragmentation (>10x difference in specific ion yields)
Quantified DifferenceEqualized naphthene/n-paraffin sensitivity baseline vs. highly fragmented isoparaffin baseline
ConditionsGC-MS analysis at 200 °C source temperature, 20 mA scan-in-progress current

Crucial for analytical laboratories that must accurately certify the composition and performance characteristics of high-end lubricant basestocks.

Liquid compressibility
Head-to-head
Measurably higher compressibility across 0.1–150 MPa Pentadecylcyclohexane: lower compressibility under identical conditions
Reported volumetric context
Speed of sound and density measurements, 303–383 K

Flow Assurance and Pipeline Wax Deposition Modeling

As a heavy cycloalkane model compound, it is perfectly suited for flow loop experiments designed to test pour point depressants and validate numerical models of wax aging, gelation, and solvent migration under thermal gradients [1].

High-Pressure Solid-Liquid Equilibria (SLE) Studies

Ideal for thermodynamic research mapping the phase boundaries of naphthenic fluids under extreme pressures, directly informing the development of deep-water drilling fluids and high-performance traction lubricants [2].

Analytical Standardization for Lubricant Basestocks

Serves as a mandatory GC-MS calibration standard for petrochemical laboratories needing to accurately quantify the naphthenic content versus normal and isoparaffins in heavy petroleum saturates [3].

Advanced Phase Change Material (PCM) Development

The compound's unique 13 °C transient mesophase gap makes it a valuable candidate for specialized thermal energy storage applications that require controlled supercooling and delayed latent heat release [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Crystallization pathway studies
Reported transient mesophase context
Solidification kinetics and Ostwald stage review
Chromatographic separation studies
Reported solvent partitioning context
Hydrocarbon isomer resolution review
High-pressure fluid modeling
Reported compressibility context
Equation-of-state validation for heavy naphthenes
Eutectic phase-change material design
Reported eutectic phase behavior
Binary mixture melting-point tuning

XLogP3

13.3

Boiling Point

420.0 °C

Melting Point

45.0 °C

Other CAS

22349-03-7

Wikipedia

Nonadecylcyclohexane

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